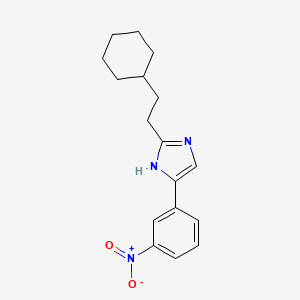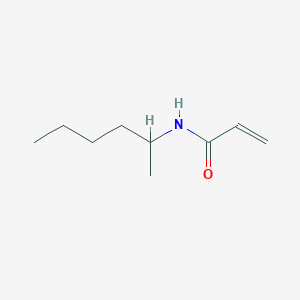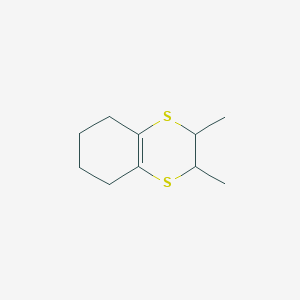![molecular formula C10H11N3O5S B8572416 2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid CAS No. 75968-26-2](/img/structure/B8572416.png)
2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid is a complex organic compound that combines the properties of glyoxylic acid and p-acetamidobenzenesulfonylhydrazone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid typically involves the reaction of glyoxylic acid with p-acetamidobenzenesulfonylhydrazine under controlled conditions. The reaction is usually carried out in an aqueous medium with the aid of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mecanismo De Acción
The mechanism of action of 2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid can be compared with similar compounds such as glyoxylic acid derivatives and other sulfonylhydrazones. Its uniqueness lies in its combined properties, which make it suitable for specific applications where other compounds may not be as effective. Similar compounds include:
Glyoxylic acid derivatives: These compounds share the glyoxylic acid moiety but differ in their functional groups.
Sulfonylhydrazones: These compounds have the sulfonylhydrazone functional group but may have different substituents.
Propiedades
Número CAS |
75968-26-2 |
|---|---|
Fórmula molecular |
C10H11N3O5S |
Peso molecular |
285.28 g/mol |
Nombre IUPAC |
(2E)-2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid |
InChI |
InChI=1S/C10H11N3O5S/c1-7(14)12-8-2-4-9(5-3-8)19(17,18)13-11-6-10(15)16/h2-6,13H,1H3,(H,12,14)(H,15,16)/b11-6+ |
Clave InChI |
HTPGGBODPWPAHV-IZZDOVSWSA-N |
SMILES isomérico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N/N=C/C(=O)O |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN=CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxopropanoic acid](/img/structure/B8572334.png)


![[2-(4-Methoxybenzyloxy)-5-methylphenyl]-methanol](/img/structure/B8572350.png)


![Bicyclo[2.2.1]hept-2-ene-1-methanol](/img/structure/B8572377.png)
![N-(3-bromophenyl)-6-methoxypyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8572380.png)
![4-bromo-2-[(4-methoxyphenyl)methyl]benzonitrile](/img/structure/B8572383.png)
![Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxyprop-2-enoate](/img/structure/B8572399.png)




